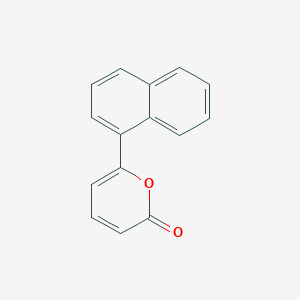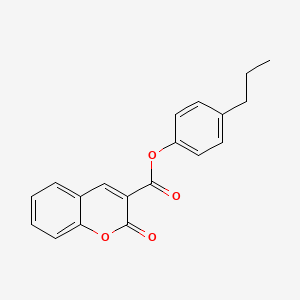![molecular formula C17H15NO4S B5652625 3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5652625.png)
3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid typically involves reactions like Perkin condensation or Suzuki cross-coupling. For example, the synthesis of (E)-3-(4-methanesulfonylphenyl)acrylic acids involved a Perkin condensation reaction, showcasing the versatility of acrylic acid derivatives in creating complex molecules with specific biological activities (Moreau et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid often features intricate arrangements of functional groups. For instance, the compound (Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid demonstrates complex molecular arrangements with multiple crystallographically independent molecules in its structure, leading to diverse hydrogen-bond motifs (Rajnikant et al., 2012).
Chemical Reactions and Properties
Compounds with a structure similar to 3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid are often involved in reactions like Michael addition or condensation. These reactions are pivotal in altering their chemical properties, such as enhancing biological activities or modifying physical properties (Kamogawa et al., 1980).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. For example, the presence of phenyl rings and acrylic units can lead to specific conformational arrangements, affecting properties like solubility, melting point, and thermal stability (Zuccarello et al., 1982).
Propiedades
IUPAC Name |
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17(20)10-9-15-7-4-8-16(13-15)18-23(21,22)12-11-14-5-2-1-3-6-14/h1-13,18H,(H,19,20)/b10-9+,12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQGKDFCRVBLE-HULFFUFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5652579.png)


![9-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652603.png)

![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-3-propyl-1,2,4-oxadiazole](/img/structure/B5652610.png)

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5652635.png)